molecular formula C9H14ClNO2 B589848 Deoxy Epinephrine CAS No. 101905-96-8

Deoxy Epinephrine

Cat. No.: B589848
CAS No.: 101905-96-8
M. Wt: 206.684
InChI Key: JCDRZCWRRLKLTB-NIIDSAIPSA-N
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Description

Deoxy Epinephrine, also known as N-methyldopamine or epinine, is an organic compound and natural product structurally related to the neurotransmitters dopamine and epinephrine. It belongs to the catecholamine family and is found in plants, insects, and animals. This compound is significant as the active metabolic breakdown product of the prodrug ibopamine, used to treat congestive heart failure .

Biochemical Analysis

Biochemical Properties

The pharmacology of Deoxy Epinephrine largely resembles that of its “parent”, dopamine . It interacts with various enzymes and proteins, particularly those involved in the catecholamine pathway. The nature of these interactions is largely regulatory, with this compound acting as a key modulator of biochemical reactions within this pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase diuresis and natriuresis, effects that are thought to be due to the activation of renal D1 receptors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is largely tied to its role as a dopamine receptor agonist .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a swine model of pediatric in-hospital cardiac arrest, it was found that the effects of this compound on cerebral blood flow and cerebral tissue oxygenation decreased with subsequent doses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study involving anesthetized animals, it was found that at lower doses, this compound exerted its effects only at DA (D2) receptors, but did not activate α- or β-adrenoceptors .

Metabolic Pathways

This compound is involved in the catecholamine metabolic pathway . It interacts with various enzymes and cofactors within this pathway, and can have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of Deoxy Epinephrine was reported by Buck. It involves converting 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. Hydrolysis of the resulting product and cleavage of the methyl ethers using hydriodic acid furnishes this compound . A similar synthesis uses dimethyl sulfate for N-methylation and hydrobromic acid for O-demethylation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Deoxy Epinephrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to simpler amines.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Simpler amines and alcohols.

    Substitution: Various substituted catecholamines.

Scientific Research Applications

Deoxy Epinephrine has diverse applications in scientific research:

Comparison with Similar Compounds

    Dopamine: A neurotransmitter with similar structure and function.

    Epinephrine: Another catecholamine with potent vasoconstrictive properties.

    Norepinephrine: Structurally related and involved in similar physiological processes.

Uniqueness: Deoxy Epinephrine is unique due to its specific metabolic role as the breakdown product of ibopamine and its distinct pharmacological profile. Unlike dopamine and epinephrine, it has a more selective action on certain receptors, making it valuable for specific therapeutic applications .

Biological Activity

Deoxy epinephrine, also known as 3,4-dihydroxyphenyl-ethanolamine, is a catecholamine derivative that exhibits biological activities similar to epinephrine but with distinct pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, physiological effects, and potential therapeutic applications based on diverse research findings.

This compound primarily acts on adrenergic receptors, specifically the alpha and beta subtypes. Its binding affinity and efficacy at these receptors influence various physiological responses such as vasodilation, increased heart rate, and modulation of metabolic processes. The compound's action can be summarized as follows:

  • Alpha-adrenergic Receptors : Activation leads to vasoconstriction and increased peripheral resistance.
  • Beta-adrenergic Receptors : Stimulation results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).

Physiological Effects

The biological activity of this compound has been studied in various contexts. Notable effects include:

  • Cardiovascular System : this compound can induce significant changes in heart rate and blood pressure, making it a candidate for managing certain cardiovascular conditions.
  • Metabolic Regulation : It influences glucose metabolism and lipolysis in adipose tissue, which is crucial for energy homeostasis.
  • Neurotransmitter Release : The compound enhances the release of neurotransmitters such as norepinephrine, impacting mood and cognitive functions.

Case Studies

  • Cardiovascular Response :
    A study investigating the cardiovascular effects of this compound showed that it significantly increases heart rate and systolic blood pressure in animal models. This response was attributed to its action on both alpha and beta adrenergic receptors .
  • Metabolic Effects :
    Research indicated that this compound enhances lipolysis in adipose tissue more effectively than other catecholamines. This suggests its potential use in treating metabolic disorders such as obesity .
  • Neuropharmacological Implications :
    A study highlighted the role of this compound in modulating neuropeptide Y levels in the hypothalamus, which is associated with appetite regulation and energy expenditure .

Data Table: Summary of Biological Activities

Biological ActivityMechanismObserved EffectsReferences
Cardiovascular EffectsAlpha/Beta receptor activationIncreased heart rate, blood pressure
Metabolic RegulationLipolysis enhancementIncreased fatty acid mobilization
Neurotransmitter ReleaseNorepinephrine releaseImproved mood and cognitive function

Properties

IUPAC Name

4-[2-(trideuteriomethylamino)ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-10-5-4-7-2-3-8(11)9(12)6-7;/h2-3,6,10-12H,4-5H2,1H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDRZCWRRLKLTB-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NCCC1=CC(=C(C=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747488
Record name 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101905-96-8
Record name 4-{2-[(~2~H_3_)Methylamino]ethyl}benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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